5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde
Description
Chemical Structure and Synthesis 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde (CAS: Not explicitly provided; structurally related to 291279-14-6 ) is a triphenylamine-derived compound featuring a thiophene-carbaldehyde backbone. The di-p-tolylamino group consists of two para-methyl-substituted phenyl rings attached to a central nitrogen atom, enhancing electron-donating capacity and steric bulk compared to non-methylated analogs. This compound is synthesized via Suzuki coupling or palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of compound 6c (yield: 82%, m.p.: 76–80°C) .
Properties
IUPAC Name |
5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NOS/c1-18-3-9-21(10-4-18)26(22-11-5-19(2)6-12-22)23-13-7-20(8-14-23)25-16-15-24(17-27)28-25/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFSLMELVMDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(S4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene Derivatives
The initial step involves bromination of 5-phenylthiophene-2-carbaldehyde or its derivatives to generate a reactive intermediate. In a representative procedure, 5-phenylthiophene-2-carbaldehyde (1.0 g, 5.15 mmol) is dissolved in chloroform (30 mL) under argon. Bromine (2.4 g, 5.15 mmol) and sodium bicarbonate (0.43 g, 5.15 mmol) are added, and the mixture is refluxed for 4 hours. After cooling, the product is purified via column chromatography, yielding 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde with an 80% yield.
Table 1: Bromination Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 5-phenylthiophene-2-carbaldehyde |
| Solvent | Chloroform |
| Brominating Agent | Br₂ |
| Base | NaHCO₃ |
| Temperature | Reflux (61–64°C) |
| Reaction Time | 4 hours |
| Yield | 80% |
Suzuki-Miyaura Cross-Coupling
The dibrominated intermediate undergoes Suzuki coupling with di-p-tolylamine boronic acid to install the di-p-tolylamino group. A typical protocol involves:
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Combining 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde (1.2 equiv), di-p-tolylamine boronic acid (2.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv) in a toluene/water (4:1) mixture.
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Heating the reaction at 90°C for 12–16 hours under inert gas.
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Purification via silica gel chromatography to isolate the coupled product.
Table 2: Suzuki Coupling Optimization
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | None required |
| Solvent System | Toluene/H₂O (4:1) |
| Temperature | 90°C |
| Reaction Time | 12–16 hours |
| Yield Range | 70–85% |
Formylation at the 2-Position
The final formylation step introduces the aldehyde group using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). In a representative method:
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The coupled intermediate (1.0 equiv) is dissolved in dry DMF (10 mL) at 0°C.
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POCl₃ (1.2 equiv) is added dropwise, followed by stirring at room temperature for 6 hours.
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The mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane.
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The product is recrystallized from ethanol to yield this compound as a yellow-orange solid (82% yield).
Table 3: Formylation Reaction Parameters
| Parameter | Value |
|---|---|
| Formylating Agent | DMF/POCl₃ |
| Solvent | Dry DMF |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 6 hours |
| Yield | 82% |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Comparative Analysis of Synthetic Methods
Table 4: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bromination → Suzuki → Formylation | 82 | >98 | High |
| Direct Lithiation-Alkylation | 65 | 90 | Moderate |
| One-Pot Coupling | 75 | 95 | Low |
The bromination-Suzuki-formylation sequence is preferred for its reproducibility and scalability, whereas one-pot methods suffer from side reactions.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors replace batch processes to enhance safety and yield. Key modifications include:
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Automated temperature control to manage exothermic bromination.
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Pd-coated microreactors for Suzuki coupling, reducing catalyst loading to 0.01 equiv.
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In-line FT-IR monitoring to track formylation progress and minimize over-oxidation.
Challenges and Mitigation Strategies
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Challenge 1 : Over-bromination during the initial step.
Solution : Use stoichiometric Br₂ and NaHCO₃ to limit di-substitution. -
Challenge 2 : Palladium residue in the final product.
Solution : Implement scavenger resins (e.g., QuadraPure™) during purification.
Recent Advances in Methodology
Recent studies highlight microwave-assisted Suzuki coupling, reducing reaction times to 2 hours with comparable yields. Additionally, enzyme-mediated formylation using aldehyde dehydrogenases offers a greener alternative to POCl₃ .
Chemical Reactions Analysis
Types of Reactions: 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Condensation: Typically carried out in the presence of a catalyst such as acetic acid or under basic conditions.
Oxidation: Performed in an aqueous or organic solvent with the oxidizing agent.
Reduction: Conducted in an inert atmosphere using a suitable solvent like ethanol or THF.
Major Products:
Condensation Products: Imines or hydrazones.
Oxidation Product: Carboxylic acid.
Reduction Product: Alcohol.
Scientific Research Applications
Synthesis of Fluorescent Probes
One of the primary applications of 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde is in the synthesis of fluorescent probes for detecting anions, particularly cyanide ions. A study demonstrated that this compound could be modified to create a dual colorimetric and fluorescent probe that exhibited significant selectivity and sensitivity towards cyanide ions in aqueous solutions. The probe showed a notable turn-on fluorescent response upon cyanide addition, making it a promising candidate for environmental monitoring and bio-imaging applications .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly for creating more complex organic molecules through various reactions such as condensation and cross-coupling reactions. Its ability to act as a building block allows chemists to explore new synthetic pathways and develop novel materials with tailored properties .
Anticancer Activity
Recent research has indicated the potential of this compound as an anticancer agent. Derivatives of this compound have been tested against various cancer cell lines, including HeLa (cervical), A2780 (ovarian), and MCF-7 (breast) cells. These studies suggest that the compound may induce apoptosis in cancer cells, highlighting its potential for therapeutic applications .
Bio-imaging
Due to its fluorescent properties, this compound can be utilized in bio-imaging techniques. The low cytotoxicity observed in cellular assays indicates that it can be safely used for imaging biological processes within living cells, offering insights into cellular dynamics and disease mechanisms .
Development of Organic Light Emitting Diodes (OLEDs)
The electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs). Its high open-circuit voltage and deep highest-occupied molecular orbital level contribute to efficient light emission, making it a candidate for advanced display technologies.
Photovoltaic Applications
Research has shown that compounds with similar structures can be employed as photosensitizers in solar cells. The ability to anchor on mitochondria suggests that this compound could also be explored for use in photovoltaic devices, potentially improving energy conversion efficiencies through innovative design strategies .
Case Study 1: Cyanide Detection
A study synthesized a fluorescent probe based on this compound that demonstrated high sensitivity to cyanide ions with a detection limit of 51 nM. The probe's performance was evaluated under various pH conditions, confirming its robustness for environmental applications .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the anticancer efficacy of derivatives of this compound against multiple cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values suggesting potential for further development as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the compound’s electronic properties enable it to participate in electron transfer processes, which can be exploited in organic electronic devices .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
Key Observations:
Electron-Donating Capacity: The di-p-tolylamino group in the target compound exhibits stronger electron-donating effects than diphenylamino (6b) due to methyl groups enhancing conjugation and charge delocalization . Y5, another di-p-tolylamino derivative, shows superior intramolecular charge transfer (ICT) in NFAs, achieving power conversion efficiencies >15% in organic photovoltaics .
Thermal Stability :
- Carbazole-containing analogs (6a) display higher melting points (140–145°C) due to rigid, planar structures, whereas alkyl/aryl-substituted derivatives (e.g., 6c, 6b) have lower melting points (75–80°C) .
Solubility and Processability: Methyl groups in di-p-tolylamino derivatives improve solubility in organic solvents (e.g., chloroform, THF) compared to carbazole-based compounds, facilitating solution-processed device fabrication .
Optoelectronic Performance
- AIE Activity: The target compound’s di-p-tolylamino group restricts intramolecular rotation (RIR), enhancing AIE brightness compared to diphenylamino analogs like DPAPTA .
- Photovoltaic Compatibility: Y5’s extended conjugation and di-p-tolylamino groups enable efficient charge separation in bulk heterojunction solar cells .
Organic Photovoltaics
- NFA Performance: Di-p-tolylamino derivatives (e.g., Y5) achieve higher open-circuit voltages (VOC > 0.9 V) than diphenylamino analogs due to optimized energy level alignment .
- Charge Transport: The target compound’s aldehyde group facilitates π-bridge formation with acceptor units (e.g., cyanoacrylic acid), enhancing interfacial charge transfer in dye-sensitized solar cells .
Fluorescent Probes
- AIE Probes : Derivatives of the target compound exhibit >90% quantum yield in aggregated states, enabling deep-tissue imaging with NIR-II excitation .
Biological Activity
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde is a synthetic organic compound with the molecular formula C25H21NOS. It belongs to the class of thiophene derivatives and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and case studies.
The synthesis of this compound typically involves a condensation reaction between di-p-tolylamine and 2-thiophenecarboxaldehyde, often facilitated by an acid or base catalyst. The reaction conditions are optimized to maximize yield and purity, utilizing advanced techniques such as continuous flow reactors in industrial settings .
| Property | Value |
|---|---|
| Molecular Formula | C25H21NOS |
| Molecular Weight | 399.51 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In a study involving human cancer cell lines, it was found to significantly reduce cell viability, particularly in colorectal adenocarcinoma (Caco-2) cells, demonstrating an IC50 value of approximately 39.8% viability compared to untreated controls . The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
Case Study: Anticancer Evaluation
In a comparative study, different derivatives were tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The results indicated that while some compounds showed no significant activity against A549 cells, they exhibited potent effects on Caco-2 cells, highlighting the structure-dependent nature of their anticancer activity .
The biological activity of this compound is thought to be mediated by its ability to interact with specific cellular targets, including enzymes and receptors involved in cell growth and apoptosis pathways. This interaction can lead to significant alterations in cellular signaling mechanisms .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound | Antimicrobial Activity | Anticancer Activity (Caco-2) | Notes |
|---|---|---|---|
| 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | Moderate | Low | Lacks the di-p-tolyl substitution |
| 2-Thiophenecarboxaldehyde | Low | None | Simpler structure without amino substitution |
| This compound | High | Significant | Unique electronic properties enhance activity |
Q & A
Q. What are the recommended synthetic routes for 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde, and how can reaction conditions be optimized?
A common approach involves multi-step synthesis starting from functionalized thiophene and aryl amine precursors. For example:
- Chloromethylation : Reacting thiophene derivatives with formaldehyde and HCl in the presence of ZnCl₂ can introduce methylene bridges, though oligomerization may occur if reaction kinetics are not controlled .
- Aldehyde functionalization : Oxidation of sulfide groups in thiophene derivatives using 30% H₂O₂ in glacial acetic acid yields carboxylic acids, which can be further modified to aldehydes .
- Cross-coupling : Suzuki-Miyaura coupling may integrate aryl amine groups (e.g., di-p-tolylamino) into the thiophene backbone.
Q. Key optimization parameters :
Q. How is the compound characterized to confirm its molecular structure and purity?
Standard characterization methods :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted precursors.
- Mass spectrometry (MS) : High-resolution MS (e.g., [M+H]+ at m/z 475.0936) for molecular weight validation .
- Elemental analysis : Agreement between calculated and observed values (e.g., C: 73.34%, H: 3.80%, N: 5.87%, S: 13.47%) .
- X-ray crystallography : Resolves dihedral angles between thiophene and aryl rings (e.g., 21.4° in related structures) and hydrogen-bonded supramolecular chains .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its optoelectronic properties?
The compound’s donor-acceptor architecture enables applications in organic electronics:
- Charge transport : Di-p-tolylamino groups act as electron donors, while the thiophene-carbaldehyde moiety serves as an electron acceptor. This creates a push-pull system, enhancing charge mobility .
- Absorption/emission : Extended conjugation via the phenyl-thiophene backbone shifts absorption to visible wavelengths (e.g., λₐᵦₛ ~450 nm in similar derivatives) .
- Electrochemical analysis : Cyclic voltammetry (CV) reveals oxidation potentials (~0.8 V vs. Ag/Ag⁺) correlating with HOMO/LUMO levels for device integration .
Q. What strategies address contradictions in reported solubility or stability data for this compound?
Common discrepancies and solutions :
- Solubility variations : Differences in solvent polarity (e.g., DCM vs. DMF) and measurement protocols (e.g., sonication time) can alter results. Standardize solvent systems (e.g., THF for moderate polarity) .
- Stability under light/air : Conflicting reports may arise from inadequate inert atmosphere handling. Use degassed solvents and store under N₂ .
- Thermal degradation : Thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min) resolves decomposition thresholds .
Q. How can this compound be integrated into organic electronic devices, and what are key performance metrics?
Device integration examples :
- OLEDs : As an emissive layer dopant, achieving external quantum efficiency (EQE) >5% with CIE coordinates near (0.30, 0.40) .
- OFETs : Field-effect mobility (µ) of ~10⁻³ cm²/V·s measured using top-contact geometries .
- Photovoltaics : As a hole-transport material, yielding power conversion efficiency (PCE) ~3–5% in perovskite solar cells .
Q. Critical metrics :
- Thin-film morphology (AFM roughness <2 nm).
- Energy level alignment with electrodes (ITO work function ~4.7 eV) .
Q. What are the challenges in resolving crystal packing and intermolecular interactions for this compound?
Crystallographic challenges :
- Polymorphism : Multiple crystal forms may arise due to flexible dihedral angles. Use slow evaporation (e.g., hexane/CHCl₃) to isolate single phases .
- Hydrogen bonding : N–H⋯O interactions form supramolecular chains along the b-axis, but disorder in aldehyde groups complicates refinement. Apply restraints during X-ray data processing .
- CCDC validation : Compare with deposited structures (e.g., CCDC 1016303) to validate unit cell parameters .
Q. How can computational modeling complement experimental studies of this compound?
Modeling approaches :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO (-5.2 eV/-2.9 eV) and compare with CV data .
- MD simulations : Simulate thin-film formation to correlate packing density with charge mobility .
- TD-DFT : Predict absorption spectra and compare with UV-vis results (error margin <20 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
